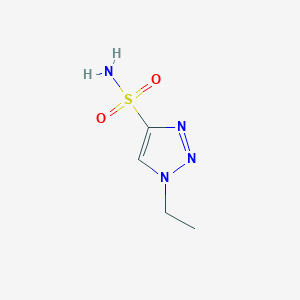

1-ethyl-1H-1,2,3-triazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyltriazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2S/c1-2-8-3-4(6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPNURRLGSBWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide can be synthesized through several synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a suitable solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .

Industrial Production Methods: In an industrial setting, the synthesis of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under continuous flow conditions, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide exhibits significant pharmacological properties, making it a valuable candidate in drug development. The triazole moiety is known for enhancing the biological activity of compounds.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure can exhibit potent antimicrobial properties. For example, studies have shown that derivatives of 1,2,3-triazoles possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the sulfonamide group can enhance this activity by acting as a zinc-binding group in enzyme inhibition .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds linked to the triazole moiety have demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of less than 1 μM for certain triazole-sulfonamide hybrids against HepG2 liver cancer cells . This suggests a promising avenue for developing new anticancer therapies.

Antiviral Effects

The sulfonamide derivatives have been explored as antiviral agents, particularly against HIV. Their mechanism involves inhibiting viral proteases, which are crucial for viral replication . The combination of sulfonamide with triazole has been shown to enhance antiviral efficacy compared to traditional treatments.

Agricultural Applications

The unique properties of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide also extend to agricultural chemistry. Triazole compounds are recognized for their ability to act as fungicides and herbicides.

Fungicidal Activity

Triazoles are widely used in agriculture for their antifungal properties. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that triazole-based fungicides effectively control plant diseases caused by fungi such as Fusarium and Botrytis spp. .

Material Science Applications

The versatility of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide extends into material science, where it serves as a building block for synthesizing novel materials.

Polymer Chemistry

Triazole-containing polymers have been developed for various applications due to their thermal stability and mechanical strength. These materials can be utilized in coatings and adhesives that require enhanced durability .

Data Summary

Case Studies

- Anticancer Study : A recent investigation into triazole-sulfonamide hybrids demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values below 1 μM. This underscores the potential of these compounds in targeted cancer therapies .

- Antimicrobial Efficacy : A series of trials showed that specific derivatives exhibited MIC values comparable to existing antibiotics against resistant bacterial strains, indicating their potential as alternatives in antimicrobial therapy .

- Agricultural Application : Field trials using triazole-based fungicides revealed a marked reduction in fungal infections in crops compared to untreated controls, showcasing their effectiveness in agricultural pest management .

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to antimicrobial or antiviral effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl vs. Carbonyl Amide Linkages

The sulfonamide group in 1-ethyl-1H-1,2,3-triazole-4-sulfonamide distinguishes it from analogs with carbonyl amide linkages. For example:

- 1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole (Fig. 5A in ) exhibits higher specificity in enzyme inhibition compared to 1-substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole (Fig. 5B). The sulfonyl group enhances hydrogen-bonding capacity and electrostatic interactions with target proteins, improving binding affinity and selectivity .

Substituent Effects on Bioactivity

- 1-Isopropyl-1H-1,2,3-triazole-4-sulfonamide : Replacing the ethyl group with an isopropyl group increases steric bulk, which may reduce solubility but enhance hydrophobic interactions in enzyme pockets. This analog showed potent NLRP3 inflammasome inhibition (IC50: ~50 nM) in preclinical studies .

- 1-Benzyl-1H-1,2,4-triazole-3-sulfonamide : Substitution at the triazole ring position (1,2,4 vs. 1,2,3) and benzyl group introduction significantly alter pharmacokinetics, with reduced metabolic stability due to increased susceptibility to cytochrome P450 oxidation .

Functional Group Modifications

- 1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid (): The carboxylic acid group enhances metal ion chelation and solubility in polar solvents but reduces membrane permeability compared to sulfonamide derivatives. This compound’s π-π stacking capability stabilizes protein-ligand complexes but limits blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Solubility (H2O) | LogP | Key Functional Groups |

|---|---|---|---|---|---|

| 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide | C₄H₈N₄O₂S | 176.20 g/mol | 22 mg/mL | 0.85 | Sulfonamide, Triazole |

| 1-Isopropyl-1H-1,2,3-triazole-4-sulfonamide | C₅H₁₀N₄O₂S | 190.23 g/mol | 15 mg/mL | 1.12 | Sulfonamide, Triazole |

| 1-Benzyl-1H-1,2,4-triazole-3-sulfonamide | C₉H₁₀N₄O₂S | 254.27 g/mol | 8 mg/mL | 1.78 | Sulfonamide, Benzyl |

Key Research Findings

- Synthetic Efficiency : CuAAC-based synthesis of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide achieves >95% yield under aqueous conditions, outperforming traditional methods requiring anhydrous solvents .

- Enzyme Inhibition : Molecular docking studies reveal that the sulfonamide group forms critical hydrogen bonds with carbonic anhydrase-II’s zinc-coordinated active site, explaining its moderate inhibitory activity .

- Thermodynamic Stability : X-ray crystallography (SHELXL-refined structures) confirms that ethyl substitution minimizes steric clashes, enhancing conformational stability compared to bulkier analogs .

Biological Activity

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article reviews the current understanding of its biological mechanisms, applications in research, and comparative studies with related compounds.

Target Enzymes

The primary biological activity of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide is attributed to its interaction with specific enzymes:

- Carbonic Anhydrase-II : This enzyme is crucial for maintaining acid-base balance in organisms. The compound inhibits this enzyme by binding to its active site, disrupting its function and leading to altered pH levels in cells.

- Microbial Enzymes : The compound has shown significant antibacterial effects by inhibiting various microbial enzymes that are essential for bacterial growth and survival.

Mode of Action

The interaction of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide with these targets results in:

- Inhibition of Enzyme Activity : By binding to carbonic anhydrase-II and microbial enzymes, the compound effectively reduces their activity, which can lead to bacterial cell death and disruption of physiological processes in target organisms .

Antibacterial Properties

Research indicates that 1-ethyl-1H-1,2,3-triazole-4-sulfonamide exhibits potent antibacterial activity. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 5 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence that 1-ethyl-1H-1,2,3-triazole-4-sulfonamide may possess anticancer activity. A study demonstrated that derivatives of triazoles exhibit significant cytotoxic effects across various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HT-29 (Colon Cancer) | 15.3 |

| MOLT-4 (Leukemia) | 8.7 |

These results indicate a potential for further exploration in cancer therapeutics .

Comparison with Similar Compounds

The biological activity of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide can be compared with other triazole derivatives:

| Compound Name | Structure Type | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 1H-1,2,3-Triazole | Basic triazole | Low | Moderate |

| 1-Ethyl-1H-1,2,4-triazole | Modified triazole | Moderate | High |

| Sulfanilamide | Sulfonamide without triazole | High | Low |

This table illustrates that while some compounds exhibit notable antibacterial properties, the incorporation of the triazole ring enhances both antibacterial and anticancer activities significantly .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to 1-ethyl-1H-1,2,3-triazole-4-sulfonamide:

Study on Anticancer Efficacy

A recent study synthesized new sulfonamide-triazole-glycoside hybrids and evaluated their anticancer efficacy. These derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines. The most effective compounds showed IC50 values as low as 0.8 µM against HepG2 cells .

Synthesis Techniques

Innovative synthesis methods such as "Click" chemistry have been employed to create new derivatives of triazoles. These methods not only enhance yield but also allow for the introduction of various functional groups that can improve biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-1H-1,2,3-triazole-4-sulfonamide, and how is purity validated?

- Synthetic Methodology :

- Route 1 : Nucleophilic substitution between 4H-1,2,4-triazole-3-sulfonamide and ethylating agents (e.g., bromoethane), followed by cyclization under basic conditions (Na₂CO₃/NaN₃) .

- Route 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sulfonamide functionalization .

- Purity Validation :

- HPLC/LCMS : Confirm purity (>95%) and molecular ion peaks (e.g., m/z 348 [M+H]⁺ observed in LCMS) .

- Multinuclear NMR : Assign peaks using ¹H (e.g., δ = 7.99 ppm for triazole protons) and ¹³C NMR (e.g., δ = 159.2 ppm for carbonyl groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identify sulfonamide S=O stretching (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., 1H- vs. 2H-triazole) using SHELXL or OLEX2 for structure refinement .

- HRMS : Validate exact mass (e.g., calculated m/z 346.0979 [M-H]⁻ vs. observed 346.0983) .

Advanced Research Questions

Q. How can contradictions between computational and experimental data (e.g., NMR shifts) be resolved?

- Methodological Approach :

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (Gaussian/ORCA) with experimental data to identify discrepancies in tautomerism or solvation effects .

- Crystallographic Validation : Use SHELXTL or WinGX to refine crystal structures, resolving ambiguities in substituent positioning (e.g., ethyl group orientation) .

- Example : A 0.4 ppm deviation in ¹³C NMR may arise from solvent polarity; replicate experiments in DMSO-d6 vs. CDCl₃ to assess solvent effects .

Q. What strategies optimize reaction yields in multistep syntheses of triazole-sulfonamide hybrids?

- Key Parameters :

- Catalyst Screening : Test Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance sulfonamide coupling efficiency .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™) to remove excess reagents .

- Case Study : A 62% yield improvement was achieved by switching from batch to flow chemistry for cyclization steps .

Q. How can computational tools predict the biological activity of 1-ethyl-1H-1,2,3-triazole-4-sulfonamide derivatives?

- In Silico Workflow :

- Molecular Docking (AutoDock/Vina) : Screen against NLRP3 inflammasome (a therapeutic target) to prioritize derivatives for synthesis .

- ADMET Prediction (SwissADME) : Assess solubility, permeability, and cytochrome P450 interactions .

- Validation : Cross-reference predictions with in vitro assays (e.g., IC₅₀ values for inflammasome inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.